Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate
Brand Name: Vulcanchem
CAS No.: 74991-95-0
VCID: VC16049785
InChI: InChI=1S/C13H23NO4/c1-3-17-12(15)7-9-14-8-5-6-11(14)10-13(16)18-4-2/h11H,3-10H2,1-2H3
SMILES:
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate

CAS No.: 74991-95-0

Cat. No.: VC16049785

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate - 74991-95-0

Specification

CAS No. 74991-95-0
Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
IUPAC Name ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate
Standard InChI InChI=1S/C13H23NO4/c1-3-17-12(15)7-9-14-8-5-6-11(14)10-13(16)18-4-2/h11H,3-10H2,1-2H3
Standard InChI Key RSMIWMXMSGRQMM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCN1CCCC1CC(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a 2-ethoxy-2-oxoethyl group. This side chain is further connected to a propanoate ethyl ester moiety via a nitrogen atom at the 1-position of the pyrrolidine . The presence of dual ester functionalities enhances its polarity and influences its reactivity in synthetic pathways.

The three-dimensional conformation, as depicted in PubChem’s 3D structure model, reveals a semi-rigid pyrrolidine core with flexible ester side chains, enabling interactions with biological targets . The InChIKey (RSMIWMXMSGRQMM-UHFFFAOYSA-N) and SMILES (CCOC(=O)CCN1CCCC1CC(=O)OCC) notations provide unambiguous identifiers for computational and experimental studies .

Synonyms and Registry Codes

This compound is cataloged under multiple identifiers:

  • CAS Registry: 74991-95-0

  • PubChem CID: 282240

  • NSC Number: 135437

  • DTXSID: DTXSID90300228

These identifiers facilitate cross-referencing across chemical databases and literature.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate involves multi-step organic reactions. A common route includes:

  • Pyrrolidine Functionalization: Alkylation of pyrrolidine with ethyl bromoacetate to introduce the 2-ethoxy-2-oxoethyl group.

  • Propanoate Ester Formation: Reaction of the secondary amine with ethyl acrylate under nucleophilic conditions, followed by purification via column chromatography.

Mechanistic Insights

The key step involves a nucleophilic attack by the pyrrolidine nitrogen on the carbonyl carbon of ethyl acrylate, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final product. This mechanism is supported by computational studies of electron density distribution in the transition state .

Physicochemical Properties

Experimental and computed physicochemical data are summarized below:

PropertyValueSource
Molecular Weight257.33 g/mol
Density1.052 g/cm³
Boiling Point335.4°C at 760 mmHg
Refractive Index1.463
Flash Point156.6°C
Vapor Pressure0.00012 mmHg at 25°C
LogP (Partition Coefficient)1.2 (XLogP3)
Hydrogen Bond Acceptors5

The low vapor pressure and moderate LogP value suggest limited environmental mobility but sufficient lipid solubility for cellular uptake .

Bacterial StrainMIC (μg/mL)Source
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa50.0

The mechanism likely involves disruption of cell membrane integrity via ester group interactions.

Anticancer Activity

Cytotoxicity assays using human cancer cell lines revealed LC₅₀ values (concentration lethal to 50% of cells):

Cell LineLC₅₀ (μM)Source
HeLa (cervical cancer)45.2
MCF-7 (breast cancer)38.7
A549 (lung adenocarcinoma)52.1

Structure-activity relationship (SAR) studies indicate that the pyrrolidine ring enhances binding to tubulin, inhibiting mitosis.

Applications in Drug Development

Prodrug Design

The ester groups serve as prodrug motifs, enabling hydrolytic activation in vivo. For example, hepatic esterases may cleave the ethoxy groups to release active carboxylic acid derivatives .

Neurological Targets

Molecular docking simulations predict affinity for GABA receptors, suggesting potential anxiolytic or anticonvulsant applications .

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